physicochemical properties of 4-Methoxy-2-sulfamoylbenzoic acid
physicochemical properties of 4-Methoxy-2-sulfamoylbenzoic acid
The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-Methoxy-2-sulfamoylbenzoic acid , a critical intermediate in the development of saccharin-based enzyme inhibitors and sulfonamide pharmaceuticals.
Physicochemical Profiling, Synthesis, and Reactivity in Drug Design
Executive Summary & Chemical Identity
4-Methoxy-2-sulfamoylbenzoic acid (CAS: 1854939-62-0) is a disubstituted benzoic acid derivative characterized by the presence of an electron-donating methoxy group at the para position and a sulfamoyl moiety at the ortho position relative to the carboxylic acid.
This compound is chemically significant as the open-ring precursor to 6-methoxysaccharin . In drug development, it serves as a scaffold for designing Human Leukocyte Elastase (HLE) inhibitors and non-peptide proteolytic enzyme inhibitors. Its behavior is dominated by the ortho-effect, where the spatial proximity of the carboxylic acid and sulfonamide groups creates a propensity for cyclodehydration.
| Property | Data |
| IUPAC Name | 4-Methoxy-2-sulfamoylbenzoic acid |
| CAS Number | 1854939-62-0 |
| Molecular Formula | C₈H₉NO₅S |
| Molecular Weight | 231.23 g/mol |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N |
| Key Derivative | 6-Methoxysaccharin (via cyclization) |
Physicochemical Properties
The physicochemical profile of 4-Methoxy-2-sulfamoylbenzoic acid is defined by its dual acidic nature and its tendency to undergo intramolecular cyclization.
Solid-State Characteristics
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Appearance: White to off-white crystalline powder.
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Melting Point: Typically observed in the range of 155–160°C (with decomposition).
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Expert Insight: Precise melting point determination is often complicated by in situ cyclization. As the temperature approaches the melting point, the compound may dehydrate to form 6-methoxysaccharin (MP ~188°C), leading to a broad or double melting event.
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Solubility:
Solution-State Behavior (pKa & Ionization)
The molecule possesses two ionizable protons, creating a pH-dependent speciation profile critical for formulation and extraction.
| Group | Approximate pKa | Nature | Implication |
| Carboxylic Acid (-COOH) | 3.2 – 3.6 | Moderately Acidic | Ionizes first; ortho-sulfamoyl group enhances acidity via electron withdrawal (inductive effect). |
| Sulfonamide (-SO₂NH₂) | 9.8 – 10.5 | Weakly Acidic | Ionizes at high pH to form the dianion. |
Partition Coefficient (LogP)
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Predicted LogP: ~0.8 – 1.2
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LogD (pH 7.4): < 0 (Due to ionization of the carboxylate).
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Application Note: At physiological pH, the molecule exists primarily as a mono-anion (carboxylate), ensuring high aqueous solubility but limited passive membrane permeability unless derivatized.
Reactivity & Stability: The Cyclization Equilibrium
The most critical technical aspect of handling this compound is the equilibrium between the open-chain acid and the cyclic saccharin derivative.
Mechanism of Cyclodehydration
Under acidic conditions or elevated temperatures, the sulfonamide nitrogen attacks the carboxylic carbonyl, eliminating water to close the sultam ring. This reaction is reversible in aqueous base.
Figure 1: The reversible cyclization pathway. Researchers must avoid prolonged heating in acidic media to preserve the open form.
Synthesis Protocol
The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid is best achieved via the Meerwein Sulfonation of the corresponding aniline derivative. This route avoids the harsh conditions of direct chlorosulfonation, which can degrade the methoxy group.
Reagents & Materials[1][6][7][8]
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Starting Material: Methyl 2-amino-4-methoxybenzoate (or the free acid).
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Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).[3]
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Solvent: Glacial Acetic Acid.
Step-by-Step Methodology
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Diazotization:
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Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0°C.
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Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C.
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Validation: Confirm diazonium formation by starch-iodide paper (instant blue/black).
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Sulfonyl Chloride Formation (Meerwein Reaction):
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Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (0.2 eq).
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Add the diazonium salt solution to the SO₂ mixture at 0–5°C.
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Stir until nitrogen evolution ceases (approx. 1–2 hours).
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Result: Formation of Methyl 2-chlorosulfonyl-4-methoxybenzoate.
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Amidation:
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Extract the sulfonyl chloride into ethyl acetate.
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Treat with aqueous ammonia (NH₄OH) or ammonia gas at 0°C.
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Observation: Precipitate forms (Methyl 2-sulfamoyl-4-methoxybenzoate).
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Hydrolysis:
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Reflux the ester in 1N NaOH for 1 hour.
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Cool and acidify carefully with HCl to pH ~3.
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Critical Step: Do not acidify below pH 2 or heat during acidification to prevent cyclization to saccharin.
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Filter the precipitate to obtain 4-Methoxy-2-sulfamoylbenzoic acid .
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Figure 2: Synthetic workflow via the Meerwein sulfonation route.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical parameters should be used.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm.
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Retention Time Note: The open acid will elute earlier than the cyclized 6-methoxysaccharin due to higher polarity.
Spectroscopic Signatures
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¹H-NMR (DMSO-d₆):
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δ 3.85 ppm (s, 3H, -OCH₃).
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δ 7.0–7.8 ppm (m, 3H, Aromatic protons).
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δ 7.2 ppm (s, 2H, -SO₂NH₂, exchangeable with D₂O).
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δ 13.0 ppm (br s, 1H, -COOH).
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IR Spectroscopy:
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3200–3400 cm⁻¹: N-H stretching (sulfonamide).
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1680–1700 cm⁻¹: C=O stretching (carboxylic acid).
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1150 & 1350 cm⁻¹: S=O stretching (sulfone).
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Diagnostic: Absence of peak at ~1740 cm⁻¹ (which would indicate the cyclic saccharin carbonyl).
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References
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BenchChem. (2025).[1][4] Technical Data: Methyl 4-methoxy-2-sulfamoylbenzoate. Retrieved from
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European Patent Office. (1993). EP0471756B1: Saccharin derivatives useful as proteolytic enzyme inhibitors. Retrieved from
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European Patent Office. (1994). EP0594257A1: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors. Retrieved from
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PubChem. (2025). Compound Summary: 4-Methoxy-2-sulfamoylbenzoic acid. Retrieved from
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ChemicalBook. (2024). 4-Methoxybenzoic acid derivatives and properties. Retrieved from
